

Application Notes: Laboratory Simulation of Long-Term Asphalt Aging

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Compound of Interest

Compound Name: Asphalt

Cat. No.: B605645

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Introduction

Asphalt binder and mixtures undergo an aging process throughout their service life, primarily due to oxidation. This aging causes the material to become stiffer and more brittle, increasing its susceptibility to cracking distresses such as fatigue and thermal cracking.[1][2] To predict and mitigate these failures, it is crucial to simulate long-term aging in the laboratory. These simulations provide aged materials for performance testing, allowing for the development of more durable pavement designs.[2][3] This document outlines the protocols for the most common laboratory methods used to simulate the long-term aging of **asphalt** binders and mixtures.

Method 1: Pressure Aging Vessel (PAV) for Asphalt Binders

Application

The Pressure Aging Vessel (PAV) procedure is designed to simulate the in-service oxidative aging of **asphalt** binder after 7 to 10 years of pavement life.[4][5] The protocol, detailed in AASHTO R 28 and ASTM D6521, exposes binder to high pressure and temperature to accelerate the oxidation process.[4][5] This method is applied to **asphalt** binder that has already undergone short-term aging via the Rolling Thin-Film Oven (RTFO) test, which simulates aging during the manufacturing and construction phases.[6][7] The resulting aged binder is then used for further rheological testing, such as with the Dynamic Shear Rheometer

(DSR) and Bending Beam Rheometer (BBR), to evaluate its performance characteristics at intermediate and low temperatures.[5][8]

Experimental Protocol: AASHTO R 28

- Short-Term Aging: First, subject the **asphalt** binder to short-term aging using the Rolling Thin-Film Oven Test (RTFOT) as per AASHTO T 240.[6]
- Sample Preparation: Pour 50 ± 0.5 g of the hot, RTFO-aged binder residue into standard stainless steel PAV pans.[4]
- PAV Conditioning:
 - Place the pans into the pan holder and insert them into the preheated PAV vessel.
 - Seal the vessel. The temperature of the vessel will drop after loading the samples.
 - Wait for the temperature to return to within 2°C of the specified aging temperature.[6] Aging temperatures are selected based on the binder's Performance Grade (PG) and the climate where it will be used (see Table 1).[4][5]
 - Apply an air pressure of 2.1 ± 0.1 MPa (305 psi) to the vessel and begin the 20-hour aging period.[4][6]
 - Maintain the specified temperature and pressure for 20 ± 0.25 hours.[4][6]
- Degassing:
 - At the end of the 20-hour period, slowly release the pressure from the vessel.[4]
 - Remove the pans and place them in an oven at 163°C for 15 minutes to facilitate scraping. [4]
 - Scrape the aged binder from the pans into a single container.
 - Place the container in a vacuum oven at 170°C for 30 minutes to remove any entrapped air.[4]

- Testing: The vacuum-degassed, long-term aged binder is now ready for performance testing.

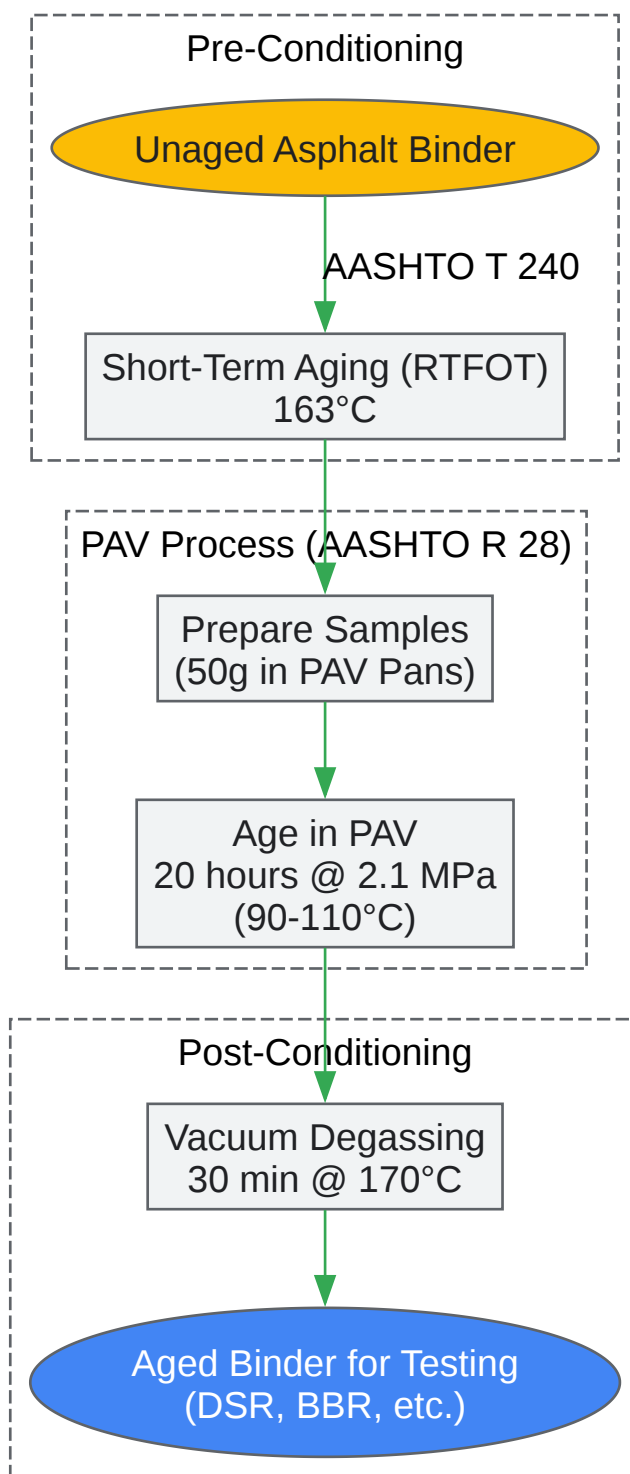
Data Presentation

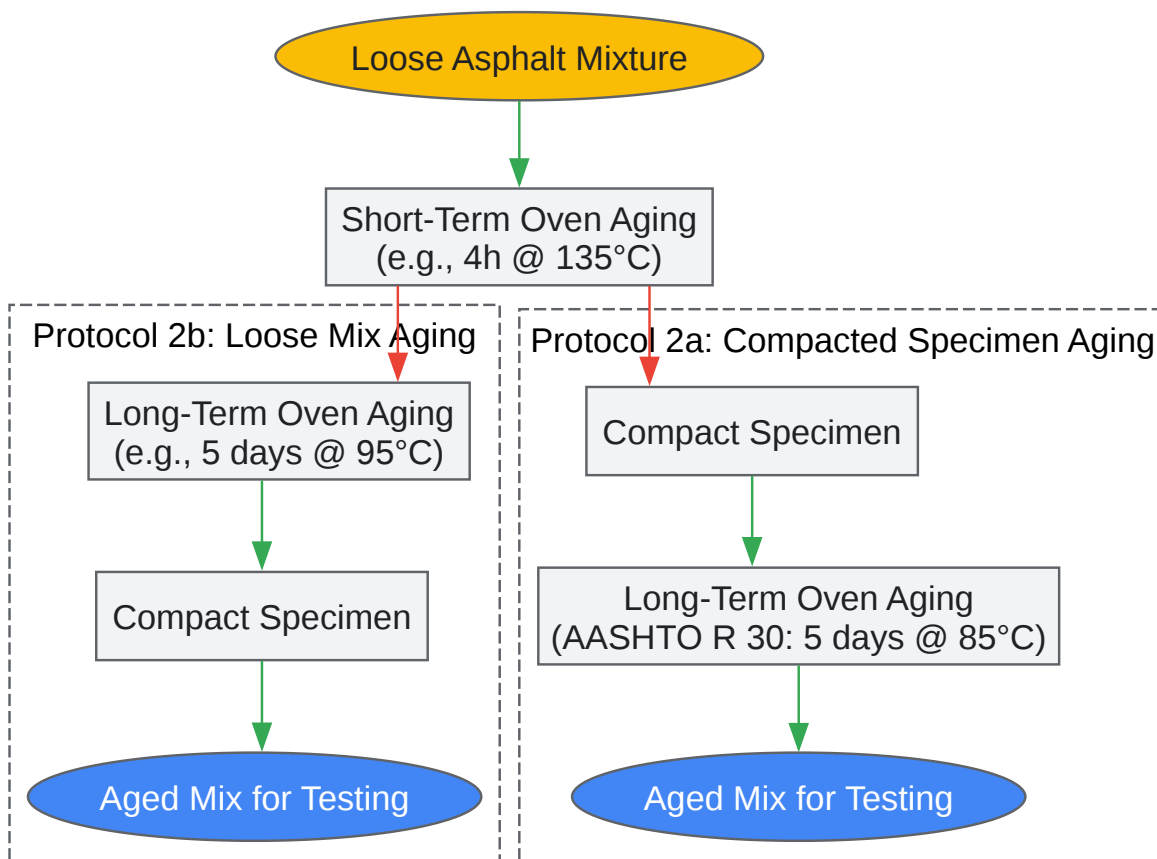
The PAV process significantly alters the rheological properties of the **asphalt** binder. The primary effects are an increase in stiffness and a decrease in elasticity.

Table 1: Standard PAV Aging Parameters and Expected Outcomes

Parameter	Value	Reference
Pre-Conditioning	RTFOT (AASHTO T 240)	[6]
Air Pressure	2.1 ± 0.1 MPa	[4]
Aging Duration	20 ± 0.25 hours	[4]
Aging Temperature	90°C (for PG 52 or lower)	[4][5]
100°C (for PG 58 or higher)	[4][5]	[4]
110°C (for desert climates, optional)	[4][5]	
Post-Conditioning	Vacuum Degassing (30 min @ 170°C)	
Typical Effect	Increased complex shear modulus (G*
Decreased phase angle (δ)		
Increased stiffness	[9]	

Experimental Workflow





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